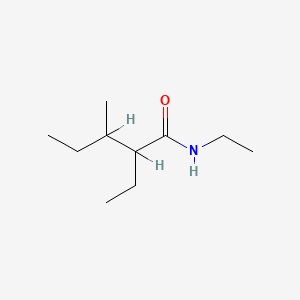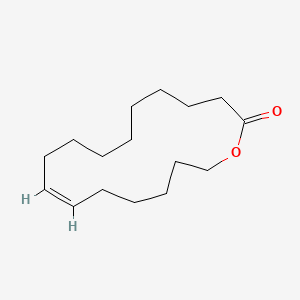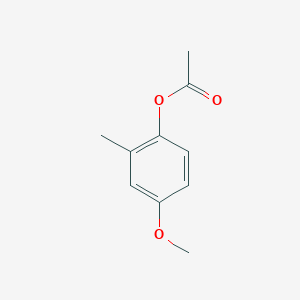
4-Methoxy-2-methylphenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2-methylphenyl acetate is an organic compound with the molecular formula C10H12O3. It is an ester derived from 4-methoxy-2-methylphenol and acetic acid. This compound is known for its pleasant aromatic properties and is often used in the fragrance industry. It also finds applications in organic synthesis and as an intermediate in the production of various chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methoxy-2-methylphenyl acetate can be synthesized through the esterification of 4-methoxy-2-methylphenol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Continuous flow reactors may be used to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as column chromatography ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-2-methylphenyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-methoxy-2-methylphenol and acetic acid.
Reduction: The compound can be reduced to form 4-methoxy-2-methylphenol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents such as lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
Hydrolysis: 4-Methoxy-2-methylphenol and acetic acid.
Reduction: 4-Methoxy-2-methylphenol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2-methylphenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the fragrance industry for its aromatic properties and as a flavoring agent in food products.
Wirkmechanismus
The mechanism of action of 4-methoxy-2-methylphenyl acetate is primarily related to its interactions with biological targets. As an ester, it can undergo hydrolysis to release 4-methoxy-2-methylphenol, which may interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenyl acetate: Similar structure but lacks the methyl group on the aromatic ring.
2-Methylphenyl acetate: Similar structure but lacks the methoxy group on the aromatic ring.
4-Methoxy-2-methylbenzoic acid: Similar structure but contains a carboxylic acid group instead of an ester.
Uniqueness
4-Methoxy-2-methylphenyl acetate is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which influence its chemical reactivity and biological properties
Eigenschaften
CAS-Nummer |
13522-81-1 |
|---|---|
Molekularformel |
C10H12O3 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
(4-methoxy-2-methylphenyl) acetate |
InChI |
InChI=1S/C10H12O3/c1-7-6-9(12-3)4-5-10(7)13-8(2)11/h4-6H,1-3H3 |
InChI-Schlüssel |
YKPHBEBWVTVJQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


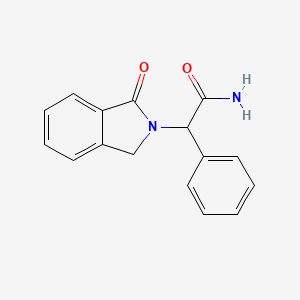
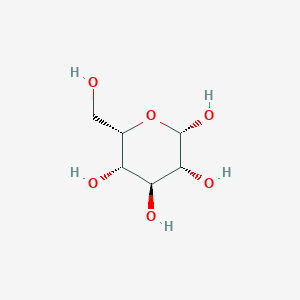
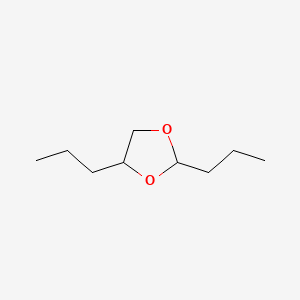

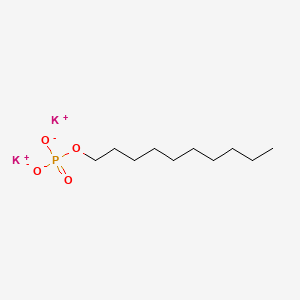
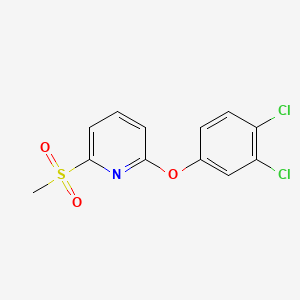

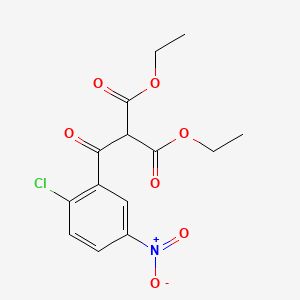
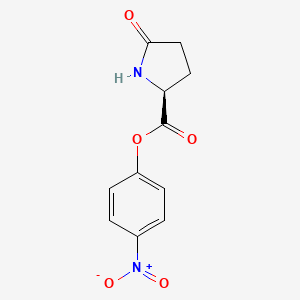
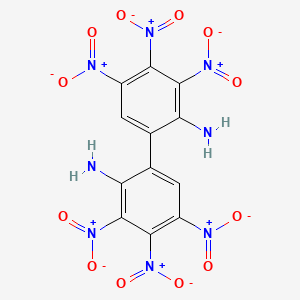

![[[2-[2-[2,4-Bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]-methyl-oxoazanium](/img/structure/B12656307.png)
